Cefaclor

描述

Cefaclor is a second-generation cephalosporin antibiotic, which is a semisynthetic derivative of cephalexin. It is widely used to treat various bacterial infections, including those affecting the respiratory tract, skin, ears, and urinary tract . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cefaclor involves several key steps:

Silanization Reaction: This step involves the protection of the amino group of 7-aminocephalosporanic acid (7-ACCA) using a silylating agent.

Acylation Reaction: The protected 7-ACCA is then acylated with potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate.

Condensation Reaction: The acylated product undergoes condensation to form the cephem nucleus.

Acidolysis Reaction: The silyl protecting group is removed under acidic conditions.

Extraction and Cleaning: The crude product is extracted and purified to remove impurities.

Decoloring and Crystallization: The final product is decolored and crystallized to obtain pure this compound crystals

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of this compound crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging. The industrial process aims to improve the conversion rate, simplify reaction conditions, and enhance the quality of the final product .

化学反应分析

Cefaclor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the beta-lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed:

Oxidized Derivatives: Formed through oxidation reactions.

Reduced Forms: Resulting from reduction reactions.

Substituted Derivatives: Produced through substitution reactions.

科学研究应用

Cefaclor has numerous applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.

Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.

Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations

作用机制

Cefaclor exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, blocking the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the disruption of cell wall biosynthesis, resulting in bacterial cell lysis and death .

相似化合物的比较

- Cephalexin

- Cefuroxime

- Amoxicillin

Cefaclor stands out due to its balanced efficacy, safety profile, and convenient oral administration, making it a valuable antibiotic in clinical practice.

生物活性

Cefaclor is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, primarily against Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis and death, particularly in susceptible bacteria. Its effectiveness is attributed to its ability to overcome certain beta-lactamase enzymes produced by resistant strains .

Pharmacodynamics

This compound demonstrates significant activity against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus species (including coagulase-positive and -negative strains), Streptococcus pneumoniae, and Streptococcus pyogenes.

- Gram-negative bacteria : Active against Escherichia coli, Haemophilus influenzae (including beta-lactamase-producing strains), Klebsiella species, and Proteus mirabilis .

Table 1: In Vitro Activity of this compound Against Key Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective |

| Haemophilus influenzae | High activity |

| Escherichia coli | Moderate activity |

| Klebsiella pneumoniae | Effective |

| Proteus mirabilis | Effective |

Clinical Efficacy

This compound has been evaluated in various clinical settings. A notable study compared this compound with amoxicillin in treating otitis media among children. Results indicated that patients receiving this compound exhibited fewer treatment failures and improved overall success rates, particularly in cases caused by Haemophilus influenzae .

Case Study: Otitis Media Treatment

- Study Design : Randomized controlled trial involving 130 children.

- Dosage : 40 mg/kg/day for 10 days.

- Outcomes :

- This compound showed a success rate of 85% compared to 75% for amoxicillin.

- Fewer acute failures were noted in the this compound group.

Safety Profile

This compound is generally well tolerated. However, hypersensitivity reactions have been documented. A study assessing immediate hypersensitivity reactions found that anaphylaxis was the most common reaction (78.7%), followed by urticaria .

Table 2: Hypersensitivity Reactions to this compound

| Reaction Type | Incidence (%) |

|---|---|

| Anaphylaxis | 78.7 |

| Urticaria | 21.3 |

Pharmacokinetics

This compound is well absorbed after oral administration, with peak plasma concentrations achieved within one hour. Approximately 60-85% of the drug is excreted unchanged in urine within eight hours, indicating minimal hepatic metabolism .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Well absorbed |

| Peak Plasma Concentration | ~1 hour post-dose |

| Urinary Excretion | 60-85% unchanged |

| Half-life | 0.6-0.9 hours |

属性

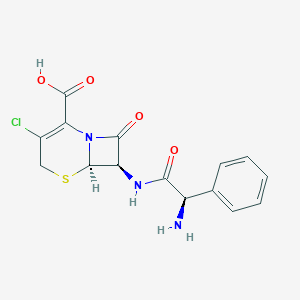

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-GPCCPHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022748 | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.10e-01 g/L | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53994-73-3, 70356-03-5 | |

| Record name | Cefaclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaclor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefaclor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFACLOR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefaclor exert its antibacterial effect?

A1: this compound, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of bacterial cell walls. This binding inhibits the formation of cross-links within the peptidoglycan layer, leading to weakened cell walls and bacterial lysis [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H14ClN3O4S·H2O, and its molecular weight is 385.82 g/mol.

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Several research papers describe using high-performance liquid chromatography (HPLC) to analyze this compound [, , , ]. Micellar electrokinetic capillary chromatography (MECC) has also been investigated as a separation and determination method for this compound and its Δ-3 isomer [].

Q4: How does this compound perform in different formulations?

A4: this compound has been formulated into various forms, including capsules, suspensions, and granules [, , ]. Research indicates that the stability and dissolution rate of this compound are influenced by the formulation and manufacturing processes [, ].

Q5: What is known about the stability of this compound?

A5: this compound exhibits chemical instability in vitro, particularly over extended periods []. This instability can lead to overestimations of minimum inhibitory concentrations (MICs) when using standard susceptibility testing methods [].

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 0.5-1.5 hours [, ]. Food can delay the absorption of this compound, but it does not significantly affect its overall bioavailability []. The drug distributes widely into various tissues and fluids, including skin blister fluid, but tissue concentrations are generally lower than those found in plasma [].

Q7: How is this compound metabolized and eliminated?

A7: this compound is primarily excreted unchanged in the urine, with minimal metabolism occurring in the body []. The elimination half-life of this compound is approximately 0.6-1.3 hours, which is longer for cefprozil, another cephalosporin antibiotic [, ]. In patients with renal impairment, the elimination half-life of this compound is prolonged, requiring dosage adjustments, particularly in functionally anephric patients undergoing hemodialysis [].

Q8: What factors can influence the pharmacokinetics of this compound?

A8: Several factors can influence the pharmacokinetics of this compound, including age, renal function, and the co-administration of other drugs. Studies have shown that elderly subjects exhibit higher plasma concentrations of this compound due to lower plasma clearance compared to younger individuals []. The study also revealed a strong association between age and renal function, highlighting the importance of considering renal function when determining this compound dosage, especially in elderly patients [].

Q9: What is the relationship between this compound pharmacokinetics and its MIC for respiratory pathogens?

A9: Studies comparing this compound with cefuroxime axetil found that cefuroxime axetil achieved significantly greater time above the MIC for common respiratory pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis []. This difference can be attributed to the higher potency and slower clearance of cefuroxime compared to this compound [].

Q10: Has this compound been studied in animal models?

A11: this compound has shown efficacy in protecting mice from lethal infections caused by this compound-susceptible bacteria in preclinical studies [].

Q11: What clinical trials have been conducted with this compound?

A12: Numerous clinical trials have been conducted with this compound, evaluating its efficacy and safety in various infections, including upper and lower respiratory tract infections, acute otitis media, urinary tract infections, and skin and soft tissue infections [, , , , , , , , , , , , ].

Q12: What are the mechanisms of resistance to this compound?

A13: Bacterial resistance to this compound can arise from various mechanisms, including the production of β-lactamases, which are enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive [, , ]. Some isolates resistant to this compound also exhibit resistance to co-amoxiclav, suggesting potential cross-resistance mechanisms involving factors beyond β-lactamase production [].

Q13: Can this compound induce allergic reactions?

A15: Yes, this compound can induce allergic reactions, ranging from mild skin rashes to severe, life-threatening anaphylaxis [, ]. Studies have shown that anaphylaxis is the most common manifestation of immediate hypersensitivity to this compound, often mediated by IgE antibodies [].

Q14: Does this compound interact with any drug transporters?

A16: Research indicates that this compound interacts with peptide transporters in the kidneys, specifically human peptide transporter 1 (hPepT1) and human peptide transporter 2 (hPepT2) []. These transporters are involved in the renal elimination of this compound, and interactions with other drugs that utilize these transporters could potentially alter its pharmacokinetics [].

Q15: How is this compound quantified in biological samples?

A18: Various analytical methods have been employed to quantify this compound in biological samples, including bioassays and high-performance liquid chromatography (HPLC) [, , , , ]. The choice of method depends on the specific research question and the matrix being analyzed.

Q16: What are the challenges in analyzing this compound?

A19: Analyzing this compound can be challenging due to its chemical instability, which can affect the accuracy and reliability of the results []. Researchers need to be aware of these challenges and implement appropriate measures to minimize degradation during sample collection, processing, and analysis.

Q17: What are some alternative antibiotics to this compound?

A20: Several alternative antibiotics belonging to various classes, including penicillins, other cephalosporins, macrolides, and quinolones, can be considered as alternatives to this compound depending on the specific clinical situation and the susceptibility pattern of the infecting organism [, , , , , , , , , , , ].

Q18: What factors should be considered when choosing an alternative to this compound?

A21: Choosing an appropriate alternative to this compound involves considering factors such as the patient's clinical presentation, allergy history, local resistance patterns, drug interactions, side effect profiles, and cost [, , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。